2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline molecular structure
2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline molecular structure
Title: Structural Dynamics and Synthetic Utility of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline: A Technical Monograph
Executive Summary This technical guide analyzes 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline , a specialized diaryl ether intermediate critical to high-value medicinal chemistry and agrochemical discovery.[1] Distinct from its more common para-chloro isomer (CAS 349-20-2), this ortho-chloro variant offers unique steric parameters and metabolic stability profiles essential for Structure-Activity Relationship (SAR) optimization in kinase inhibitors and benzoylurea insecticides.[1] This document details its physicochemical properties, chemoselective synthesis, and downstream utility as a lipophilic building block.
Structural Analysis & Physicochemical Profile
The molecule features an aniline core substituted at the para-position (relative to the amine) with a trifluoromethyl (
Key Structural Features:
-
Electronic Push-Pull: The electron-donating amine (
) opposes the strongly electron-withdrawingngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> group ( ), creating a polarized system ideal for nucleophilic attacks in subsequent derivatizations. -
The "Butterfly" Conformation: The ether linkage (
) introduces a bond angle of ~120°, allowing the two aromatic rings to adopt a non-planar, twist conformation. The ortho-chlorine on the phenoxy ring adds significant steric bulk, restricting rotation more severely than the para-isomer, potentially locking the molecule into bioactive conformations favored by hydrophobic protein pockets (e.g., ATP-binding sites in kinases).
Table 1: Physicochemical Properties (Predicted/Experimental)
| Property | Value | Significance |
| Molecular Formula | Core composition | |
| Molecular Weight | 287.67 g/mol | Fragment-based drug design compliant |
| LogP (Octanol/Water) | 4.2 – 4.8 (Predicted) | High lipophilicity; excellent membrane permeability |
| H-Bond Donors | 2 ( | Key interaction point for hinge binding in kinases |
| H-Bond Acceptors | 4 (N, O, F) | Fluorine acts as a weak acceptor; Ether O is sterically shielded |
| pKa (Aniline) | ~2.5 – 3.0 | Reduced basicity due to |
Synthetic Architecture
The synthesis of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline requires a high-fidelity protocol to establish the ether linkage without dehalogenating the sensitive aryl chloride.[1]
Phase 1: Nucleophilic Aromatic Substitution ( )
The formation of the diaryl ether bridge is achieved via the coupling of 2-chloro-5-(trifluoromethyl)nitrobenzene with 2-chlorophenol .[1]
-
Mechanism: The nitro group at the ortho position (relative to the leaving group) activates the ring for nucleophilic attack. The
group at the para position further stabilizes the Meisenheimer complex intermediate. -
Protocol:
-
Charge a reactor with DMF (polar aprotic solvent to solvate the phenoxide).
-
Add 2-chlorophenol (1.05 eq) and Potassium Carbonate (
, 1.2 eq). Stir at ambient temperature for 30 min to generate the phenoxide anion. -
Slowly add 2-chloro-5-(trifluoromethyl)nitrobenzene (1.0 eq).[1]
-
Heat to 80–100°C. Monitor via HPLC for consumption of the nitrobenzene.
-
Critical Control: Moisture must be excluded to prevent hydrolysis of the nitrobenzene to the phenol byproduct.
-
Phase 2: Chemoselective Nitro Reduction
Standard catalytic hydrogenation (
-
Recommended Method: Iron-Mediated Reduction (Bechamp conditions or modified).[1]
-
Protocol:
-
Suspend the nitro-ether intermediate in Ethanol/Water (4:1).
-
Add Iron Powder (Fe, 3-5 eq) and Ammonium Chloride (
, 0.5 eq). -
Reflux (70-80°C) with vigorous stirring. The reaction proceeds via single-electron transfer (SET).
-
Validation: This method selectively reduces
tongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> without touching the or bonds.
-
Visualization: Synthetic Workflow
Figure 1: Chemoselective synthesis pathway avoiding dehalogenation.
Reactivity & Functionalization
The aniline nitrogen is the primary "handle" for derivatization. Due to the electron-withdrawing nature of the
A. Urea Formation (Kinase/Agrochem Scaffold)
Reaction with isocyanates yields diaryl ureas, a motif famous for stabilizing the "DFG-out" inactive conformation of kinases (e.g., in Sorafenib).
-
Reaction: Aniline + Aryl Isocyanate
Diaryl Urea. -
Condition: DCM or THF, ambient temperature. No base usually required.
B. Sandmeyer Reaction (Halo-derivatives)
The amine can be converted to a diazonium salt (
-
Utility: Allows replacement of the amine with functional groups for bioisosteric replacement.
C. Amide Coupling
Reaction with acid chlorides or carboxylic acids (with coupling agents like HATU).
-
Note: Due to low nucleophilicity, acid chlorides are preferred over carbodiimide couplings.
Visualization: Derivatization Tree
Figure 2: Primary derivatization pathways for library generation.[1]
Applications in Drug Discovery[2]
Medicinal Chemistry (Kinase Inhibition)
The 2-(2-chlorophenoxy) moiety serves as a hydrophobic "cap." In Type II kinase inhibitors, the central urea linker forms hydrogen bonds with the kinase hinge region (Glu/Asp), while the diaryl ether extends into the allosteric hydrophobic pocket.
-
Advantage: The ortho-chloro substituent restricts the conformational entropy of the ether, potentially reducing the entropic penalty upon binding compared to the more flexible unsubstituted phenoxy analogs.
Agrochemicals (Insecticides)
This molecule is a precursor to Benzoylurea chitin synthesis inhibitors. The
References
-
Nucleophilic Arom
):- Mechanism & Scope: Bunnett, J. F., & Zahler, R. E. (1951).
-
Source:
-
Chemoselective Reduction of Nitroarenes
- Fe/NH4Cl Method: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups." Tetrahedron Letters (Context on selectivity vs Pd/C).
-
Validation:[1]
-
Diaryl Ether Scaffold in Drug Design
- Kinase Inhibitors: Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. (Illustrates the utility of the halo-phenoxy-aniline motif).
-
Source:
-
General Synthesis of Phenoxyanilines
-
Patent Literature: "Process for the preparation of 2-phenoxyaniline derivatives."[1] (General procedures for ether synthesis followed by reduction).
-
Source:
-
